N-benzyl-7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
N-benzyl-7-chloro-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN5/c23-16-9-10-19-18(12-16)21(25-13-14-5-2-1-3-6-14)26-22-20(27-28-29(19)22)15-7-4-8-17(24)11-15/h1-12H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFVQHYUCIANGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring. Reagents such as hydrazines and azides are commonly used under controlled conditions.
Quinazoline Core Construction: The quinazoline core is constructed through a series of condensation reactions, often involving anthranilic acid derivatives and aldehydes.
Substitution Reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-benzyl-7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents include alkyl halides and nucleophilic bases.
The major products formed from these reactions depend on the specific conditions and reagents used, and they often include various derivatives with modified functional groups.
Scientific Research Applications
N-benzyl-7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Structure Variations
Triazoloquinazolines vs. Triazolopyrimidines
- Triazoloquinazolines (e.g., target compound): The quinazoline core provides a planar aromatic system, enhancing π-π stacking with biological targets.
- For example, compounds in showed moderate antiproliferative activity against MGC-803 and HCT-116 cells (IC₅₀: 5–20 μM) .
- Thieno-Fused Analogs (): Thiophene-fused systems (e.g., thieno[3,2-e]triazolopyrimidines) exhibited lower anticancer activity (mean growth inhibition < 50% at 10 μM) compared to quinazoline derivatives .
Substituent Effects at Position 3
N-Substituent Modifications
Key Insight : The benzyl group in the target compound offers a balance between lipophilicity and steric hindrance. Bulky substituents (e.g., isopropylphenyl) may reduce target affinity, while polar groups (e.g., ethoxy) improve solubility but may limit membrane penetration.
Position 7 Modifications
- Chlorine vs. Other Halogens: The 7-chloro substituent in the target compound is a common feature in active analogs (e.g., ).
- Impact on Activity : Chlorine’s moderate electronegativity may enhance interactions with hydrophobic pockets in target proteins, as seen in related kinase inhibitors .
Biological Activity
N-benzyl-7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and the underlying mechanisms through which it exerts its effects.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Triazole Ring : The initial step often involves the reaction of a benzylamine with a suitable triazole precursor.
- Chlorination : The introduction of the chloro group at the 7-position can be achieved through electrophilic aromatic substitution.
- Fluorination : The incorporation of the fluorophenyl moiety is usually done via nucleophilic substitution or coupling reactions.
This synthetic pathway allows for the modification of various substituents to enhance biological activity.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated significant antiproliferative activity, particularly in lung and breast cancer models.
- Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- MCF-7 (human breast cancer)
The mechanism through which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Tyrosine Kinases : Similar to other quinazoline derivatives, it may inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential.
Study 1: Antiproliferative Activity
A recent study reported that this compound exhibited IC50 values in the low micromolar range against A549 and MCF-7 cell lines. The results indicated that the compound could effectively inhibit cell growth and induce apoptosis in these models.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.9 ± 1.69 | Apoptosis induction |
| MCF-7 | 6.5 ± 0.91 | Tyrosine kinase inhibition |
Study 2: Anti-Angiogenic Properties
Another research highlighted its anti-angiogenic properties, suggesting that it could inhibit vascular endothelial growth factor (VEGF) signaling pathways. This action is crucial in preventing tumor growth by limiting blood supply.
Q & A
Q. What are the standard synthetic routes for preparing N-benzyl-7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
The synthesis typically involves cyclocondensation reactions between triazole precursors and functionalized quinazoline intermediates. A common method includes refluxing 1,2,3-triazol-5-amine derivatives with α,β-unsaturated ketones (e.g., chalcones) in ethanol or DMF under controlled temperatures (70–100°C). Purification is achieved via column chromatography using gradients of ethyl acetate and petroleum ether .
Q. How is the compound characterized for structural confirmation?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and aromatic proton environments.
- IR spectroscopy to identify functional groups (e.g., C-F stretches at ~1229 cm⁻¹ and triazole ring vibrations at ~1600 cm⁻¹) .
- Elemental analysis (C, H, N) to confirm purity and molecular formula .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screens should focus on:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial activity : Broth microdilution assays for MIC determination.
- Anti-inflammatory potential : COX-2 inhibition assays .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Ethanol or DMF enhances solubility of intermediates .
- Catalysts : Benzyltributylammonium bromide improves cyclization efficiency .
- Temperature control : Prolonged reflux (24–72 hours) ensures complete ring closure . Contradictions in yield data (e.g., 33% vs. 63% in similar triazoloquinazolines) may arise from variations in amine precursor reactivity .
Q. What strategies resolve conflicting bioactivity data across structural analogs?
- SAR studies : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl at position 3) on target binding. For example, 3-fluorophenyl groups enhance DNA intercalation in triazoloquinazolines .
- Molecular docking : Model interactions with biological targets (e.g., topoisomerase II) to rationalize potency differences .
Q. How is crystallographic data used to validate the compound’s structure?
Single-crystal X-ray diffraction reveals:
- Hydrogen bonding networks : e.g., N–H···N interactions stabilizing the triazole-quinazoline core .
- Packing motifs : Non-classical C–H···F/O bonds influence molecular arrangement in the solid state .
Q. What advanced techniques assess its pharmacokinetic properties?
- HPLC-MS/MS : Quantifies metabolic stability in liver microsomes.
- Plasma protein binding assays : Use equilibrium dialysis to measure unbound fractions.
- Caco-2 permeability studies : Predict oral bioavailability .
Methodological Considerations
Q. How to design experiments for analyzing mechanism of action?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or DNA-topoisomerase complexes.
- Flow cytometry : Evaluate apoptosis induction (Annexin V/PI staining) in treated cells.
- Western blotting : Monitor downstream protein expression (e.g., caspase-3 cleavage) .
Q. What safety protocols are critical during handling?
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Personal protective equipment (PPE) : Nitrile gloves and lab coats.
- Waste disposal : Follow guidelines for halogenated organic waste (P201, P210 codes) .
Data Interpretation and Troubleshooting
Q. How to address low reproducibility in biological assays?
- Batch variability : Ensure consistent purity (>95% by HPLC) across synthetic batches.
- Solvent controls : DMSO concentrations >0.1% may artifactually inhibit cell growth.
- Statistical rigor : Use triplicate measurements and ANOVA for significance testing .
Q. What computational tools aid in structural optimization?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Molecular Dynamics (MD) : Simulates binding stability with target proteins over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
